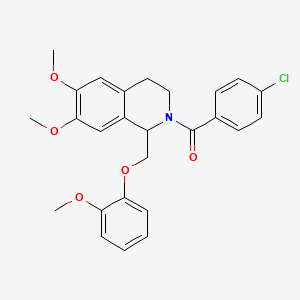
(4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H26ClNO5 and its molecular weight is 467.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that belongs to the isoquinoline class. Its structure includes multiple functional groups, notably methoxy and chlorophenyl moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a bicyclic isoquinoline framework characterized by:
- Chlorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Methoxy Groups : Often correlate with antioxidant properties and increased solubility.
- Phenoxy Substituent : May facilitate interactions with various receptors or enzymes.
1. Antioxidant Properties
Research indicates that compounds with methoxy substitutions exhibit significant antioxidant activity. The presence of methoxy groups in this compound suggests a potential for scavenging free radicals, thus protecting cells from oxidative stress.
3. Neuroprotective Effects
Some isoquinoline derivatives demonstrate neuroprotective properties by safeguarding neuronal cells against oxidative damage and apoptosis. This compound's structural features may enhance its ability to interact with neuroprotective pathways.
Comparative Analysis
The following table compares this compound to other isoquinoline derivatives based on their notable biological activities:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 6-Methoxyisoquinoline | Structure | Antioxidant |
| 7-Hydroxyisoquinoline | Structure | Antimicrobial |
| 1-(4-Chlorophenyl)isoquinoline | Structure | Anticancer |
This comparison highlights the diverse biological activities associated with structurally similar compounds, emphasizing the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of this compound can be approached through several organic reactions:
- Nucleophilic Substitution : Used to introduce methoxy and phenoxy groups.
- Electrophilic Aromatic Substitution : Facilitates the incorporation of the chlorophenyl group.
- Final Cyclization : Forms the isoquinoline core under controlled conditions.
These methods are essential for producing the compound in sufficient yield and purity for further biological testing.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The specific compound under discussion has been evaluated for its potential as a COX-II inhibitor, contributing to the management of inflammatory diseases such as arthritis and cardiovascular disorders .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly as a positive allosteric modulator of NMDA receptors. These receptors are vital for synaptic plasticity and memory function. The modulation of GluN2C/GluN2D subtypes has been linked to therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia .
Case Study 1: COX-II Inhibition
In a study published in ACS Omega, several isoquinoline derivatives were synthesized and tested for their anti-inflammatory activity. Among these, a compound structurally related to (4-chlorophenyl)(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone showed promising results with significant inhibition percentages against COX-II .
Case Study 2: NMDA Receptor Modulation
A recent study highlighted the effectiveness of isoquinoline derivatives in modulating NMDA receptors. The compound was shown to enhance synaptic transmission via selective modulation of GluN2C/D subtypes, leading to improved cognitive functions in animal models .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClNO5/c1-30-22-6-4-5-7-23(22)33-16-21-20-15-25(32-3)24(31-2)14-18(20)12-13-28(21)26(29)17-8-10-19(27)11-9-17/h4-11,14-15,21H,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFFZZKCQXRVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













